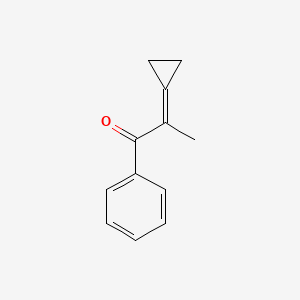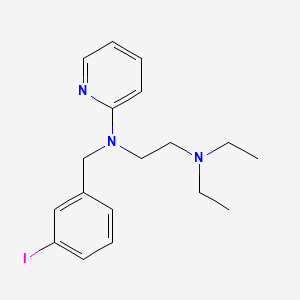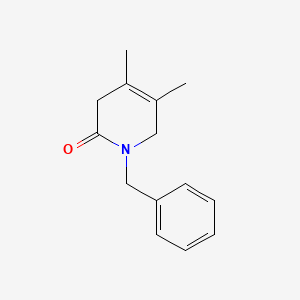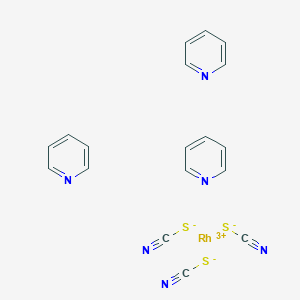
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-: is a coordination compound with the molecular formula C18H15N6RhS3 and a molecular weight of 514.461 g/mol This compound features a rhodium center coordinated to three pyridine ligands and three thiocyanate ligands, forming a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium salts with pyridine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves mixing the rhodium salt with an excess of pyridine and thiocyanate ligands in a suitable solvent, followed by heating and stirring to ensure complete coordination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and ligands to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using excess ligands or under specific pH conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation. Its unique coordination environment allows for selective and efficient catalysis.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted cancer therapies.
Medicine: The compound’s potential anticancer properties are being explored in preclinical studies. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of particular interest.
Industry: In the industrial sector, Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency of various chemical processes.
Mecanismo De Acción
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with proteins, affecting their function and leading to cell death.
Comparación Con Compuestos Similares
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Comparison: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center Compared to similar compounds, it exhibits distinct catalytic properties and biological activities
Propiedades
Número CAS |
76898-77-6 |
|---|---|
Fórmula molecular |
C18H15N6RhS3 |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
Clave InChI |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
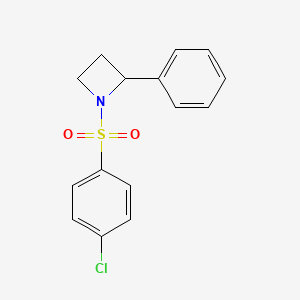

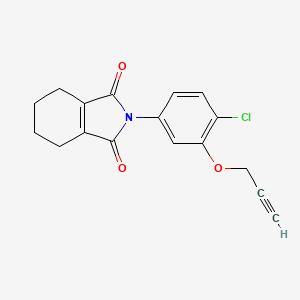

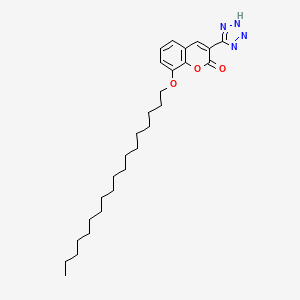
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
